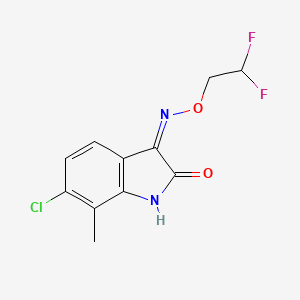
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves multiple steps. One common method includes the oxidation of 1-methylindole using oxidizing agents such as hydrogen peroxide or potassium permanganate . The resulting intermediate is then subjected to further reactions to introduce the chloro and methyl groups, followed by the formation of the oxime derivative through the reaction with 2,2-difluoroethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] can be compared with other indole derivatives, such as:
6-Chloro-1-methyl-1H-indole-2,3-dione: Similar in structure but lacks the oxime group, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity, these compounds have different substituents that alter their function.
The uniqueness of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9ClF2N2O2 |
|---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-5-7(12)3-2-6-9(5)15-11(17)10(6)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) |
InChI Key |
NNEBQFCYMOPNEP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC\2=C1NC(=O)/C2=N\OCC(F)F)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=NOCC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


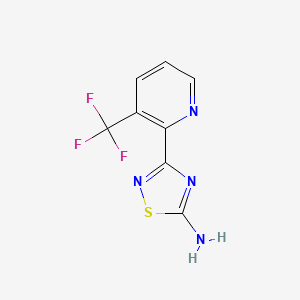
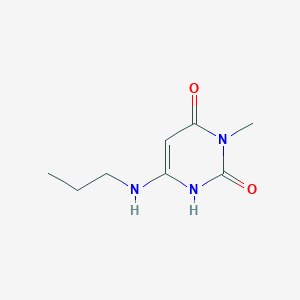
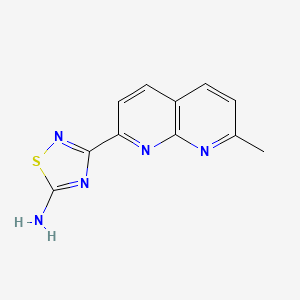
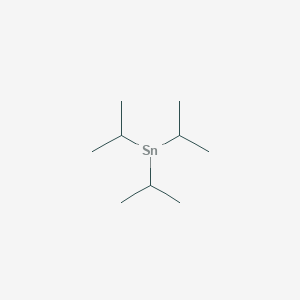
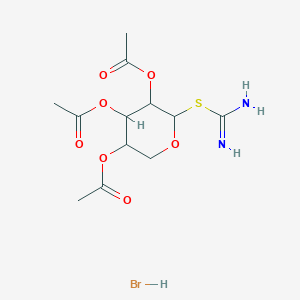
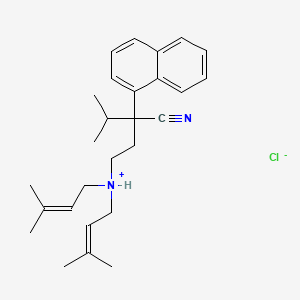
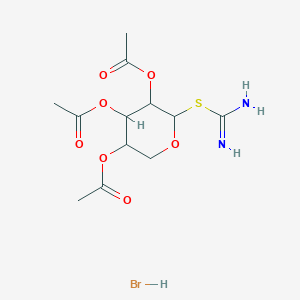
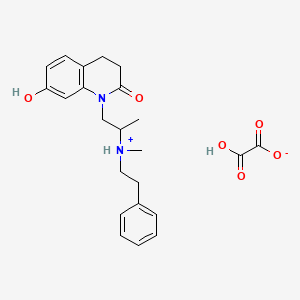

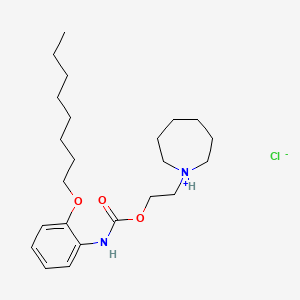
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
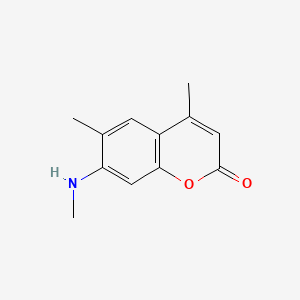
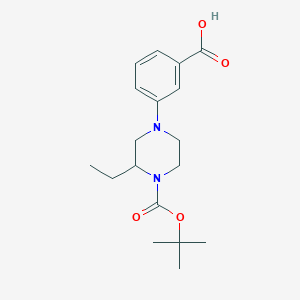
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
